N-(3-methoxy-5-methylphenyl)-2,2-dimethylpropanamide

Description

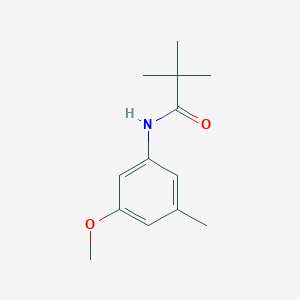

N-(3-Methoxy-5-methylphenyl)-2,2-dimethylpropanamide is a synthetic amide derivative characterized by a 2,2-dimethylpropanamide (pivalamide) group attached to a substituted aromatic ring. The aromatic moiety features methoxy (-OCH₃) and methyl (-CH₃) groups at the 3- and 5-positions, respectively. The compound’s design leverages the steric bulk of the pivalamide group and electronic modulation via aromatic substituents to influence bioactivity and physicochemical properties .

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

N-(3-methoxy-5-methylphenyl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C13H19NO2/c1-9-6-10(8-11(7-9)16-5)14-12(15)13(2,3)4/h6-8H,1-5H3,(H,14,15) |

InChI Key |

WFQZYFCQMHPWEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)NC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxy-5-methylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-methoxy-5-methylphenylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxy-5-methylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

Oxidation: Formation of 3-hydroxy-5-methylphenyl-2,2-dimethylpropanamide.

Reduction: Formation of N-(3-methoxy-5-methylphenyl)-2,2-dimethylpropanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-methoxy-5-methylphenyl)-2,2-dimethylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme interactions and metabolic pathways.

Medicine: The compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the formulation of advanced materials.

Mechanism of Action

The mechanism of action of N-(3-methoxy-5-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

*Estimated based on molecular formula; †Calculated from structural data in references.

Antitumor Activity

- Pyrrolo[2,3-d]pyrimidine Derivatives () : Exhibit potent antitumor activity, likely via kinase inhibition. Substituents like 3,5-dimethoxyphenyl enhance steric bulk, improving target binding .

Mechanism of Action

- Target Compound : Hypothesized to inhibit kinases or microtubule-associated proteins due to structural resemblance to and compounds.

- Key Differentiator : The 3-methoxy-5-methylphenyl group may offer balanced lipophilicity for membrane permeability compared to bulkier analogs (e.g., 20g in ) or polar pyridine derivatives ().

Physicochemical and ADME Properties

Solubility and Lipophilicity

- Target Compound : Predicted logP ~2.5 (methoxy and methyl groups enhance lipophilicity vs. pyridine analogs in ).

- Pyridine Derivatives () : Lower logP (~1.8 for N-(6-chloropyridin-2-yl)-2,2-dimethylpropanamide) due to polar heterocyclic ring .

Stability

Biological Activity

N-(3-Methoxy-5-methylphenyl)-2,2-dimethylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNO\

- Molecular Weight : 219.28 g/mol

This compound features a methoxy group and a dimethylpropanamide moiety, which contribute to its biological activity.

Research indicates that this compound acts through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial for cellular processes. For instance, compounds with similar structures have been reported to affect receptor tyrosine kinases (RTKs), which are pivotal in cancer progression .

- Modulation of Signaling Pathways : The compound may interact with signaling pathways involved in cell proliferation and apoptosis. Analogous compounds have demonstrated activity against pathways associated with cancer cell survival and proliferation .

Biological Activity and Efficacy

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Table 1: Biological Activity of Related Compounds

| Compound | Biological Target | IC (µM) | Selectivity | Reference |

|---|---|---|---|---|

| Compound 1 | VEGFR-2 Inhibition | 13.2 ± 1.7 | High | |

| Compound 2 | EGFR Inhibition | >200 | Low | |

| Compound 3 | PDGFR-β Inhibition | >200 | Low |

The above table summarizes findings from studies on compounds structurally related to this compound. These compounds exhibit varying degrees of selectivity and potency against different biological targets.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of similar amide compounds exhibited significant anticancer activity against various cancer cell lines, suggesting that this compound may possess similar properties .

- Inhibition Studies : Another investigation revealed that related compounds inhibited specific kinases involved in cancer signaling pathways, leading to reduced cell viability in vitro .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

- Substituent Effects : The presence of the methoxy and methyl groups enhances lipophilicity and may improve cellular uptake.

- Amide Functionality : The amide group is essential for maintaining the compound's interaction with target proteins.

Table 2: Summary of SAR Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.